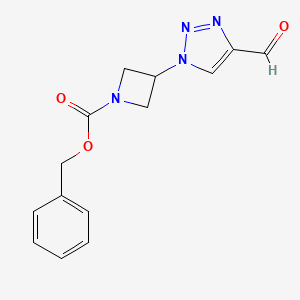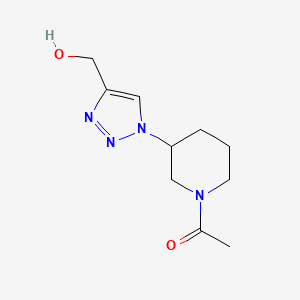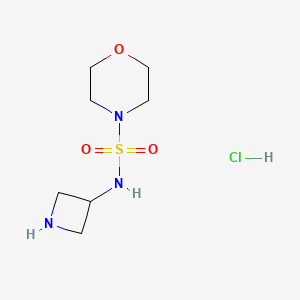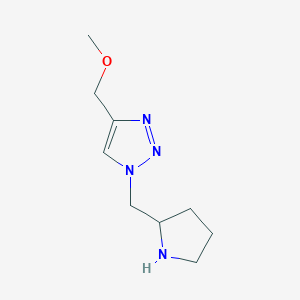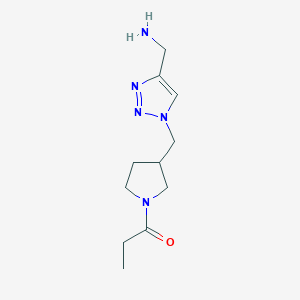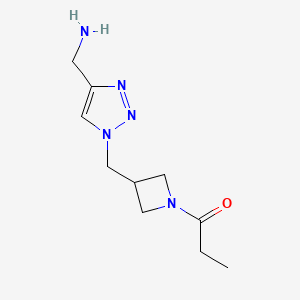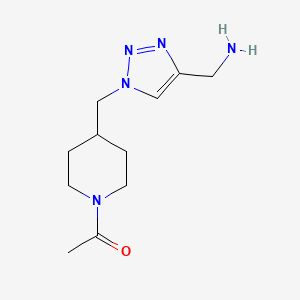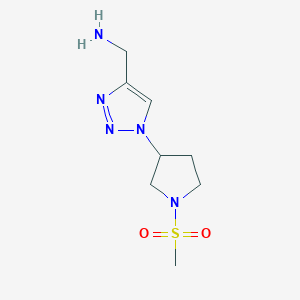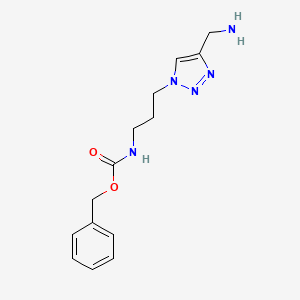
benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Vue d'ensemble
Description
Benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a complex organic compound. It can be viewed as a derivative of carbamic acid and benzyl alcohol . The compound is likely to be a solid and soluble in organic solvents .
Synthesis Analysis
The synthesis of such compounds often involves the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is complex. It contains a benzyl group, a carbamate group, and a 1H-1,2,3-triazol-1-yl group .Chemical Reactions Analysis
Reactions at the benzylic position are common in organic chemistry. These reactions can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can also undergo reactions involving the carbamate group .Applications De Recherche Scientifique
Green Chemistry and Sustainable Processes
In the context of green chemistry, the reversible reactions of CO2 with amines to form carbamates offer a sustainable approach to protecting groups in organic synthesis . This method reduces waste and avoids the use of additional reagents, aligning with the principles of sustainable chemistry.
Pharmaceutical Synthesis
Carbamates are pivotal in the pharmaceutical industry for the synthesis of drugs. They serve as intermediates in the production of a wide range of therapeutic agents, including antifolates, which are crucial in cancer treatment .
Pesticide Development
The structural motif of carbamates is commonly found in pesticides. This compound could be utilized in the design and synthesis of new pesticides, offering potentially improved safety and efficacy profiles .
Orientations Futures
The future directions for research on benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. This could involve more detailed studies of its reactivity and the development of new synthetic methods .
Mécanisme D'action
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it could inhibit an enzyme’s activity or modulate a receptor’s signaling. The presence of an aminomethyl group suggests potential interactions with targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body. The presence of a carbamate group suggests potential for metabolic breakdown .
Propriétés
IUPAC Name |
benzyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c15-9-13-10-19(18-17-13)8-4-7-16-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11,15H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCIEILJJIJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





